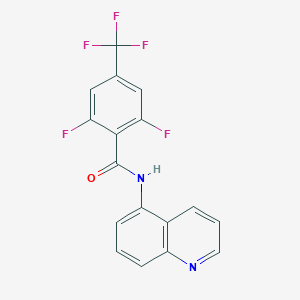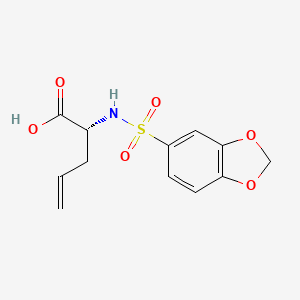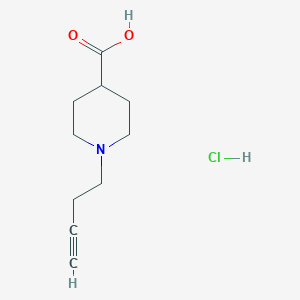![molecular formula C18H21NO2S B7451115 2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PETT and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of PETT is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. PETT has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. PETT has also been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
PETT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PETT has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under various conditions. PETT is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, PETT has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous environments. PETT also has limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of PETT include the development of fluorescent probes, the study of its potential therapeutic applications, and the development of materials for sensors and electronic devices.
Métodos De Síntesis
The synthesis of PETT involves a series of chemical reactions. The starting material for the synthesis is 2-phenoxyethanol, which is reacted with 2-pyrrolidone in the presence of a base to form 1-(2-phenoxyethyl)pyrrolidin-2-one. This intermediate is then reacted with 2-bromo-1-thiophen-2-yl-ethanone in the presence of a base to form PETT. The final product is purified through column chromatography to obtain pure PETT.
Aplicaciones Científicas De Investigación
PETT has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science. PETT has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-[1-(2-phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(18-9-5-13-22-18)14-15-6-4-10-19(15)11-12-21-16-7-2-1-3-8-16/h1-3,5,7-9,13,15H,4,6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFMLLEWUAXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=CC=C2)CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)

![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)